molecular formula C14H9NO2 B1296170 4-Phenyl-1H-2,3-benzoxazin-1-one CAS No. 19298-29-4

4-Phenyl-1H-2,3-benzoxazin-1-one

Cat. No.: B1296170
CAS No.: 19298-29-4
M. Wt: 223.23 g/mol
InChI Key: FUSZISDRVACNBS-UHFFFAOYSA-N
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Description

4-Phenyl-1H-2,3-benzoxazin-1-one is a heterocyclic compound with the molecular formula C14H9NO2 and a molecular weight of 223.233 g/mol . This compound is part of the benzoxazinone family, which is known for its diverse biological activities and applications in various fields of research.

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit human leukocyte elastase , which suggests that 4-Phenyl-1H-2,3-benzoxazin-1-one may also interact with this enzyme or similar proteases.

Mode of Action

It’s known that the compound is part of a class of molecules that can form π–π interactions with biological targets due to their aromatic nature . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

It’s known that similar compounds can inhibit enzymes like human leukocyte elastase , which plays a role in the immune response and tissue remodeling. Therefore, it’s possible that this compound could influence these processes.

Result of Action

Similar compounds have been shown to exhibit antimicrobial, anti-inflammatory, and antiviral activities , suggesting that this compound may have similar effects.

Action Environment

It’s known that the synthesis of similar compounds can be influenced by factors such as temperature . Therefore, it’s possible that environmental conditions could also influence the action of this compound.

Biochemical Analysis

Biochemical Properties

4-Phenyl-1H-2,3-benzoxazin-1-one plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. It has been identified as an inhibitor of human leukocyte elastase and other serine proteases . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications. The compound’s ability to inhibit elastase suggests its potential use in treating conditions related to excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serine proteases can affect the signaling pathways involved in inflammation and immune responses . Additionally, the compound’s impact on gene expression can lead to changes in the production of proteins that are critical for cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting serine proteases, which are involved in various physiological processes . By inhibiting these enzymes, the compound can modulate their activity, leading to changes in cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular functions, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of immune responses. At higher doses, toxic or adverse effects can occur, including potential damage to tissues and organs . Understanding the dosage thresholds is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, leading to changes in cellular functions

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its activity and effectiveness in therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 4-Phenyl-1H-2,3-benzoxazin-1-one can be achieved through several methods. One common approach involves the cyclodehydration of N-acylated anthranilic acid derivatives. This method typically uses cyclizing agents such as acetic anhydride, polyphosphoric acid, sulfuric acid, or pyridine . Another effective method is the one-pot synthesis using iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . This method is advantageous due to its mild conditions and high yield.

Chemical Reactions Analysis

4-Phenyl-1H-2,3-benzoxazin-1-one undergoes various chemical reactions, including:

Scientific Research Applications

4-Phenyl-1H-2,3-benzoxazin-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Phenyl-1H-2,3-benzoxazin-1-one can be compared with other similar compounds such as:

Properties

IUPAC Name

4-phenyl-2,3-benzoxazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-14-12-9-5-4-8-11(12)13(15-17-14)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSZISDRVACNBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172892
Record name 4-Phenyl-1H-2,3-benzoxazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194089
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

19298-29-4
Record name 4-Phenyl-1H-2,3-benzoxazin-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19298-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Phenyl-1H-2,3-benzoxazin-1-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC96591
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Record name 4-Phenyl-1H-2,3-benzoxazin-1-one
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Record name 4-PHENYL-1H-2,3-BENZOXAZIN-1-ONE
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Record name 4-PHENYL-1H-2,3-BENZOXAZIN-1-ONE
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Synthesis routes and methods

Procedure details

A mixture of o-benzoyl benzoic acid (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) is refluxed in pyridine (40 ml) for 3 hours, is cooled, and is poured over ice-cold dilute-HCl. The separated solid is filtered off, is dried and is crystallized from ethanol to give the title compound.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

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